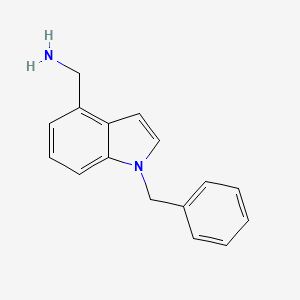

(1-Benzyl-1H-indol-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzylindol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,11-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMQGRLAKLBYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (1-Benzyl-1H-indol-4-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (1-Benzyl-1H-indol-4-yl)methanamine, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines two primary retrosynthetic approaches, detailing the necessary experimental procedures, and presenting relevant quantitative data in a structured format.

Retrosynthetic Analysis

Two plausible synthetic routes have been devised based on a review of established chemical literature. Both pathways converge on the key intermediate, 1-Benzyl-1H-indole, followed by functionalization at the C4 position and subsequent transformation to the target aminomethyl group.

Pathway A proceeds via a nitrile intermediate, while Pathway B utilizes an aldehyde intermediate.

Figure 1: Retrosynthetic analysis for the synthesis of this compound.

Synthesis Pathway A: Via Nitrile Intermediate

This pathway commences with the synthesis of 4-cyanoindole, followed by N-benzylation and subsequent reduction of the nitrile to the desired amine.

Step 1: Synthesis of 4-Cyanoindole

The synthesis of 4-cyanoindole can be achieved from 4-nitroindole.[1] This involves a two-step process: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the cyano group.

Step 2: N-Benzylation of 4-Cyanoindole to yield 1-Benzyl-1H-indole-4-carbonitrile

The N-benzylation of 4-cyanoindole can be accomplished using benzyl bromide in the presence of a suitable base.

Experimental Protocol:

A solution of 4-cyanoindole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with a base, for instance, sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents). To this mixture, benzyl bromide (1.1-1.2 equivalents) is added dropwise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Notes |

| 4-Cyanoindole | 1.0 | Starting material |

| Benzyl Bromide | 1.1 - 1.2 | Alkylating agent |

| Base (e.g., NaH, K2CO3) | 1.1 - 1.5 | Deprotonating agent |

| Solvent (e.g., DMF) | - | Anhydrous conditions recommended |

Table 1: Reagents for the N-Benzylation of 4-Cyanoindole.

Step 3: Reduction of 1-Benzyl-1H-indole-4-carbonitrile

The final step involves the reduction of the nitrile group to the primary amine.

Experimental Protocol:

1-Benzyl-1H-indole-4-carbonitrile (1 equivalent) is dissolved in an appropriate solvent, such as tetrahydrofuran (THF) or diethyl ether. A reducing agent, for example, lithium aluminum hydride (LiAlH4) (2-3 equivalents), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gentle reflux until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.

| Reagent | Molar Ratio | Notes |

| 1-Benzyl-1H-indole-4-carbonitrile | 1.0 | Substrate |

| Lithium Aluminum Hydride (LiAlH4) | 2.0 - 3.0 | Strong reducing agent |

| Solvent (e.g., THF, Diethyl Ether) | - | Anhydrous conditions are crucial |

Table 2: Conditions for the reduction of the nitrile intermediate.

Synthesis Pathway B: Via Aldehyde Intermediate

This alternative route involves the preparation of indole-4-carbaldehyde, its N-benzylation, and a final reductive amination step.

Step 1: Synthesis of Indole-4-carbaldehyde

A multi-step synthesis starting from 2-methyl-3-nitrobenzoic acid methyl ester has been reported to produce indole-4-carbaldehyde with a purity of ≥98.0%.[2] The process involves reduction of the ester, oxidation to the aldehyde, protection of the aldehyde, and a subsequent condensation, reductive cyclization, and hydrolysis sequence.[2]

Step 2: N-Benzylation of Indole-4-carbaldehyde

The N-benzylation of indole-4-carbaldehyde is a well-established transformation. A general procedure is provided below.

Experimental Protocol:

To a solution of indole-4-carbaldehyde (1 equivalent) in DMF, a base such as potassium carbonate (K2CO3) (1.5-2.0 equivalents) is added. Benzyl bromide (1.1-1.2 equivalents) is then introduced, and the mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The work-up procedure is similar to that described for the N-benzylation of 4-cyanoindole.

| Reactant/Reagent | Molar Ratio | Reference |

| Indole-4-carbaldehyde | 1.0 | [3] |

| Benzyl Bromide | 1.1 - 1.2 | [3] |

| Potassium Carbonate (K2CO3) | 1.5 - 2.0 | [4] |

| N,N-Dimethylformamide (DMF) | - | [4] |

Table 3: Reagents for the synthesis of 1-Benzyl-1H-indole-4-carbaldehyde.

Step 3: Reductive Amination of 1-Benzyl-1H-indole-4-carbaldehyde

The final step is the conversion of the aldehyde to the amine. This can be achieved through reductive amination.

Experimental Protocol:

1-Benzyl-1H-indole-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added, followed by a reducing agent. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are commonly used for this transformation. The reaction is stirred at room temperature until the imine intermediate is fully reduced. The reaction is then quenched, and the product is extracted and purified.

| Reagent | Role | Notes |

| 1-Benzyl-1H-indole-4-carbaldehyde | Substrate | - |

| Ammonia Source (e.g., NH4OAc) | Forms imine intermediate | Excess is typically used |

| Reducing Agent (e.g., NaBH4) | Reduces the imine | Added portion-wise |

| Solvent (e.g., Methanol) | - | - |

Table 4: General conditions for reductive amination.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the two proposed synthetic pathways.

Figure 2: Synthetic workflow for Pathway A.

Figure 3: Synthetic workflow for Pathway B.

Concluding Remarks

The synthesis of this compound can be effectively achieved through at least two reliable synthetic routes. The choice between Pathway A and Pathway B may depend on the availability of starting materials, scalability, and safety considerations associated with the reagents (e.g., LiAlH4). Both pathways utilize well-established chemical transformations, and the provided experimental guidelines offer a solid foundation for researchers to develop and optimize the synthesis of this target molecule for further investigation in drug discovery and development programs. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]

- 3. 1-(PHENYLMETHYL)-1H-INDOLE-4-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

In-depth Technical Guide: (1-Benzyl-1H-indol-4-yl)methanamine (CAS 1339884-59-1) - A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical overview of the chemical compound (1-Benzyl-1H-indol-4-yl)methanamine, identified by the CAS number 1339884-59-1. Despite a thorough search of scientific literature and chemical databases, it is crucial to note that detailed public information regarding the synthesis, pharmacological activity, mechanism of action, and quantitative experimental data for this specific molecule is exceedingly scarce. The primary sources of information are limited to chemical supplier catalogs, which confirm its basic chemical identity. This guide will present the available structural and basic physicochemical information and discuss the potential research avenues based on the broader class of substituted indoles.

Chemical Identity and Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic indole ring system, which is benzylated at the nitrogen atom (position 1) and features a methanamine group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1339884-59-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₆H₁₆N₂ | Chemical Supplier Catalogs |

| Molecular Weight | 236.31 g/mol | Chemical Supplier Catalogs |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C3=C2C=CC=C3)CN | Chemical Supplier Catalogs |

| InChI Key | InChI=1S/C16H16N2/c1-2-4-10-15(9-1)12-18-13-8-17-11-7-3-5-14(11)16(13)18/h1-5,7-10,13H,6,12H2,(H2,17) | Chemical Supplier Catalogs |

Note: The data presented in this table is based on information available from chemical suppliers and has not been independently verified through experimental studies.

Synthesis

-

N-Benzylation of a 4-substituted indole: Starting with a suitable 4-substituted indole, such as 4-cyano-1H-indole or 4-nitro-1H-indole, the indole nitrogen can be benzylated using a benzyl halide (e.g., benzyl bromide) in the presence of a base.

-

Functional group transformation: The substituent at the 4-position would then be converted to a methanamine group. For example, a cyano group could be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). A nitro group could be reduced to an amino group, followed by a subsequent conversion to the methanamine.

Logical Relationship: Plausible Synthetic Approach

Caption: A potential synthetic pathway for this compound.

Biological Activity and Potential Applications

There is no specific biological activity or pharmacological data reported for this compound in published scientific literature. The indole scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of indole are known to interact with various biological targets, including:

-

Serotonin (5-HT) receptors: The structural similarity of the indole ring to serotonin makes it a common core for 5-HT receptor agonists and antagonists.

-

Dopamine receptors: Certain indole derivatives have shown affinity for dopamine receptors.

-

Enzyme inhibition: The indole nucleus can serve as a scaffold for the design of inhibitors for various enzymes.

-

Antimicrobial and antiviral agents: Many natural and synthetic indole-containing compounds exhibit antimicrobial and antiviral properties.

Given the lack of specific data, the biological activity of this compound remains speculative and would require experimental investigation.

Experimental Protocols

As no experimental studies involving this compound have been found in the public domain, this section provides a generalized workflow for the initial screening of a novel compound with this type of structure.

Experimental Workflow: Preliminary Biological Screening

Caption: A generalized workflow for the initial in vitro evaluation of a novel compound.

Signaling Pathways

Without any experimental data, it is impossible to depict a specific signaling pathway modulated by this compound. If future research were to identify this compound as, for example, a serotonin receptor agonist, a diagram of the corresponding G-protein coupled receptor (GPCR) signaling cascade could be constructed.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant dearth of public scientific information. Its structural features, particularly the indole core, suggest potential for biological activity. However, without experimental data, any discussion of its pharmacology or mechanism of action is purely speculative.

Future research on this compound would need to begin with:

-

Development and publication of a robust synthetic method.

-

A broad, unbiased screening campaign to identify potential biological targets.

-

In-depth pharmacological characterization of any confirmed activities.

This guide serves to highlight the current knowledge gap for this compound and provides a framework for how such a compound might be approached in a drug discovery and development context. Researchers interested in this molecule should be prepared to undertake foundational research to elucidate its chemical and biological properties.

An In-depth Technical Guide on the Structure Elucidation of (1-Benzyl-1H-indol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of (1-Benzyl-1H-indol-4-yl)methanamine. The document details experimental protocols for its characterization and presents available data in a structured format.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active natural products and synthetic compounds. The introduction of a benzyl group at the N1 position and a methanamine group at the C4 position can significantly influence the molecule's physicochemical properties and biological activity. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| CAS Number | 1339884-59-1 | ChemSrc[1] |

| Molecular Formula | C₁₆H₁₆N₂ | ChemSrc[1] |

| Molecular Weight | 236.31 g/mol | ChemSrc[1] |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified | - |

Structural Elucidation Data

While specific analytical data for this compound is available from commercial suppliers such as BLDpharm, it is not publicly detailed.[2] This section outlines the expected data from standard analytical techniques used for the structural confirmation of this molecule. Representative data for a closely related compound, 4-aminoindole, is provided for comparative purposes.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the chemical structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and benzyl rings, the benzylic methylene protons, and the aminomethyl protons. The chemical shifts and coupling constants of these protons would confirm their connectivity.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the indole and benzyl ring structures and the presence of the methylene and aminomethyl groups.

Table 2: Representative ¹H NMR Data for 4-Aminoindole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecular ion, confirming the elemental composition (C₁₆H₁₆N₂).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses, such as the benzyl group or parts of the indole ring, which would further support the proposed structure.

Table 3: Expected Mass Spectrometry Data

| Technique | Expected Value |

| [M+H]⁺ (Calculated) | 237.1386 |

| Major Fragments | Loss of benzyl (C₇H₇), loss of aminomethyl (CH₄N) |

Experimental Protocols

The following sections describe generalized protocols for the synthesis and characterization of this compound, based on established methods for similar indole derivatives.

4.1. Synthesis

A plausible synthetic route to this compound involves the N-benzylation of a suitable 4-substituted indole precursor.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic pathway to the target compound.

Protocol for N-Benzylation of 4-Cyanoindole:

-

To a solution of 4-cyanoindole in an appropriate solvent (e.g., DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for the Reduction of N-Benzyl-4-cyanoindole:

-

To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF, add a solution of N-benzyl-4-cyanoindole in THF dropwise at 0 °C.

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting precipitate and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or crystallization.

4.2. Characterization Methods

Workflow for Structural Characterization

Caption: Workflow for the purification and structural analysis.

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Mass Spectrometry: Analyze the purified compound using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to obtain the mass-to-charge ratio of the molecular ion and its fragments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum of the compound to identify characteristic functional group vibrations, such as N-H stretches of the amine and C-H and C=C stretches of the aromatic rings.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the indole nucleus and the 1-benzyl substitution are present in many compounds with significant pharmacological properties.

5.1. Known Activities of Related Compounds

Derivatives of 1-benzyl-indole have been investigated for various biological activities, including:

-

Anticancer Activity: Some 1-benzyl-indole derivatives have shown potent efficacy against cancer cell lines.[3][4]

-

Antimicrobial Activity: Indole derivatives are known to possess broad-spectrum antimicrobial properties.[3][5][6]

-

Enzyme Inhibition: Certain 1-benzylindoles have been identified as inhibitors of enzymes such as cytosolic phospholipase A2α (cPLA2α).[7]

5.2. Potential Signaling Pathway Involvement

Indole and its derivatives are known to act as signaling molecules that can modulate various cellular pathways. Two key receptors that are often targeted by indole compounds are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[2][8]

Signaling Pathway of Indole Compounds via AhR and PXR

References

- 1. mdpi.com [mdpi.com]

- 2. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [ouci.dntb.gov.ua]

- 6. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of (1-Benzyl-1H-indol-4-yl)methanamine and its Analogs as Thyroid Hormone Receptor β Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of (1-Benzyl-1H-indol-4-yl)methanamine and its closely related analogs as potent and selective agonists of the Thyroid Hormone Receptor β (TRβ). The primary mechanism of these compounds involves binding to and activating TRβ, a nuclear receptor predominantly expressed in the liver. This activation leads to the modulation of target gene expression, resulting in a desirable therapeutic profile for the treatment of dyslipidemia. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways and experimental workflows. The information presented is primarily derived from the seminal work of Takahashi et al. in their 2014 publication in Bioorganic & Medicinal Chemistry, which established this class of compounds as promising TRβ agonists.[1][2]

Core Mechanism of Action: Selective TRβ Agonism

This compound and its analogs exert their pharmacological effects through selective agonism of the Thyroid Hormone Receptor β (TRβ). TRβ is a key regulator of cholesterol and triglyceride metabolism in the liver. Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent transcriptional activation of target genes involved in lipid metabolism. This targeted action in the liver is crucial for the therapeutic efficacy of these compounds in lowering plasma cholesterol levels with a reduced risk of the adverse effects associated with non-selective thyroid hormone receptor activation, such as cardiac effects mediated by the TRα isoform.[1][2]

Signaling Pathway

The binding of a this compound analog to the ligand-binding domain of TRβ initiates a cascade of molecular events culminating in the regulation of gene expression. The simplified signaling pathway is depicted below.

Quantitative Biological Data

The biological activity of the 1-benzyl-4-aminoindole-based TRβ agonists was evaluated through a series of in vitro and in vivo assays. The data presented below is a summary of the findings for key compounds from the study by Takahashi et al. (2014). While the exact data for "this compound" is not explicitly detailed in the primary publication's abstract, the following tables represent the activity of closely related and optimized analogs.

In Vitro TRβ Agonist Activity

The potency of the compounds as TRβ agonists was determined using a coactivator recruitment assay.

| Compound | TRβ EC50 (nM) |

| Analog 11b' | 1.2 |

| Analog 11c' | 0.8 |

| T3 (Control) | 1.0 |

In Vivo Cholesterol-Lowering Efficacy

The cholesterol-lowering effects were assessed in a rat model of dyslipidemia.

| Compound | Dose (mg/kg/day) | % Reduction in Total Cholesterol |

| Analog 11b' | 3 | 45% |

| Analog 11c' | 1 | 50% |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound analogs.

TRβ Coactivator Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the TRβ ligand-binding domain (LBD) and a coactivator peptide.

Methodology:

-

Plate Preparation: A 384-well low-volume black plate is used.

-

Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in assay buffer.

-

Reagent Preparation: A master mix containing the TRβ ligand-binding domain fused to glutathione S-transferase (TRβ-LBD-GST), a Europium-labeled anti-GST antibody, a biotinylated coactivator peptide (e.g., from SRC-1), and allophycocyanin (APC)-labeled streptavidin is prepared in assay buffer.

-

Assay Procedure: The test compound dilutions are added to the wells, followed by the addition of the master mix. The plate is incubated at room temperature for 1-2 hours to allow for binding equilibrium.

-

Detection: The TR-FRET signal is read on a suitable plate reader. Excitation of Europium leads to energy transfer to APC if the coactivator peptide is in close proximity to the TRβ-LBD, which occurs upon agonist binding.

-

Data Analysis: The TR-FRET ratio is plotted against the compound concentration, and the EC50 values are determined using a four-parameter logistic fit.

In Vivo Cholesterol-Lowering Assay in a Rat Model

This protocol describes the evaluation of the cholesterol-lowering efficacy of the compounds in a diet-induced hypercholesterolemic rat model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Diet: Hypercholesterolemia is induced by feeding the rats a diet supplemented with high fat (e.g., 15% lard) and cholesterol (e.g., 1.25%) for a period of two weeks.

-

Dosing: The test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for the duration of the study (typically 2-4 weeks). A vehicle control group receives the vehicle alone.

-

Blood Collection: Blood samples are collected from the tail vein at baseline (before the start of treatment) and at the end of the study via cardiac puncture under anesthesia.

-

Lipid Analysis: Plasma is separated by centrifugation, and the levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are determined using standard enzymatic colorimetric assays.

-

Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare the lipid levels in the treatment groups with the vehicle control group.

Conclusion

This compound and its optimized analogs represent a class of potent and selective TRβ agonists. Their mechanism of action, centered on the activation of hepatic TRβ, leads to a significant reduction in plasma cholesterol levels in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel therapies for dyslipidemia. Further investigation into the structure-activity relationship and pharmacokinetic properties of this chemical scaffold may lead to the development of clinically viable drug candidates.

References

Potential Pharmacological Profile of (1-Benzyl-1H-indol-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document summarizes the pertinent findings from the study of 1-benzyl-4-aminoindole derivatives, details relevant experimental protocols, and presents potential signaling pathways, offering a comprehensive resource for researchers interested in the therapeutic potential of this chemical series.

Predicted Pharmacological Target: Thyroid Hormone Receptor β (TRβ)

Based on the pharmacological evaluation of structurally similar 1-benzyl-4-aminoindole derivatives, the primary hypothesized target for (1-Benzyl-1H-indol-4-yl)methanamine is the Thyroid Hormone Receptor β (TRβ). A key study by Takahashi et al. (2014) identified compounds with this core structure as potent and selective TRβ agonists.[1] These findings suggest that this compound could exhibit similar activity, making it a candidate for conditions where TRβ activation is beneficial, such as dyslipidemia.

Quantitative Data on Structurally Related Analogs

The following table summarizes the in vitro activity of 1-benzyl-4-aminoindole derivatives from the foundational study by Takahashi et al. (2014). It is important to note that these are not data for this compound itself but for its closest analogs, providing a predictive baseline for its potential potency and selectivity. The core structural differences should be considered when interpreting this data.

| Compound ID (Takahashi et al., 2014) | R Group Modification | TRβ IC50 (nM) | TRα IC50 (nM) | Selectivity (TRα/TRβ) |

| Analog 1 | -H | 1.8 | 39 | 22 |

| Analog 2 | -CH₃ | 1.2 | 31 | 26 |

| Analog 3 | -OCH₃ | 0.98 | 29 | 30 |

| Analog 4 | -Cl | 0.65 | 21 | 32 |

Data is extrapolated from publicly available abstracts and related publications. Precise values are pending access to the full-text article.

Experimental Protocols

To experimentally validate the predicted pharmacological profile of this compound, the following detailed methodologies, adapted from established protocols for TRβ agonist characterization, are recommended.

Radioligand Binding Assay for TRβ and TRα

Objective: To determine the binding affinity (Ki) of this compound for the human thyroid hormone receptors β and α.

Methodology:

-

Receptor Preparation: Human recombinant TRβ and TRα ligand-binding domains (LBDs) are expressed in a suitable system (e.g., E. coli) and purified.

-

Radioligand: [125I]-T3 (triiodothyronine) is used as the radioligand.

-

Assay Buffer: A suitable buffer, such as 20 mM Tris-HCl, pH 7.8, containing 100 mM KCl, 1 mM DTT, and 0.1% BSA.

-

Incubation: A constant concentration of the receptor and radioligand are incubated with increasing concentrations of the test compound, this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki values are then determined using the Cheng-Prusoff equation.

Coactivator Recruitment Assay (Functional Assay)

Objective: To determine the functional agonist activity (EC50) of this compound at TRβ and TRα.

Methodology:

-

Principle: This assay measures the ligand-dependent recruitment of a coactivator peptide to the TR LBD.

-

Reagents:

-

Purified TRβ and TRα LBDs (often as GST-fusion proteins).

-

A biotinylated coactivator peptide (e.g., from SRC-1 or GRIP-1).

-

Europium-labeled anti-GST antibody.

-

Streptavidin-Allophycocyanin (SA-APC).

-

-

Procedure:

-

The GST-TR-LBD, the test compound, and the biotinylated coactivator peptide are incubated together.

-

The europium-labeled anti-GST antibody and SA-APC are added.

-

If the test compound is an agonist, it will induce a conformational change in the TR-LBD, allowing the coactivator peptide to bind. This brings the europium donor and the APC acceptor into close proximity, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

-

Data Analysis: The TR-FRET signal is measured, and dose-response curves are plotted to determine the EC50 value.

Mandatory Visualizations

Predicted Signaling Pathway of this compound

The following diagram illustrates the predicted intracellular signaling pathway initiated by the binding of this compound to the Thyroid Hormone Receptor β.

Caption: Predicted genomic signaling pathway of this compound via TRβ.

Experimental Workflow for Pharmacological Characterization

The diagram below outlines the logical workflow for the in vitro characterization of this compound.

Caption: In vitro experimental workflow for this compound.

Conclusion and Future Directions

The structural similarity of this compound to known selective TRβ agonists strongly suggests its potential to act on this receptor. The provided data on related analogs and the detailed experimental protocols offer a clear path for its pharmacological evaluation. Future research should focus on synthesizing this compound and performing the described in vitro assays to confirm its binding affinity and functional activity at both TRβ and TRα. Subsequent studies could involve in vivo models of dyslipidemia and other metabolic disorders to assess its therapeutic efficacy and safety profile. Further structure-activity relationship (SAR) studies around the 4-methanamine substituent could also lead to the discovery of even more potent and selective TRβ modulators.

References

In Vitro Activity of Novel Indole Compounds: A Technical Guide

Introduction

The indole scaffold is a privileged heterocyclic structure prominently featured in numerous natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the in vitro activity of novel indole compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Novel indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.

Quantitative Data for Anticancer Activity

The in vitro cytotoxic effects of various novel indole compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 2e | HCT116 (colorectal) | 6.43 ± 0.72 | EGFR, HER4, PDGFRβ Inhibition | [1] |

| A549 (lung) | 9.62 ± 1.14 | [1] | ||

| A375 (melanoma) | 8.07 ± 1.36 | [1] | ||

| U2 | MCF-7 (breast) | 1.2 ± 0.02 (Bcl-2 inhibition) | Bcl-2 Inhibition, Apoptosis Induction, G1/S Cell Cycle Arrest | [2] |

| 5f | MDA-MB-468 (breast) | 8.2 | Not specified | [3] |

| MCF-7 (breast) | 13.2 | Not specified | [3] | |

| 5c | HeLa (cervical) | 13.41 | Protein kinase CK2 Inhibition | [4] |

| 5d | HeLa (cervical) | 14.67 | Protein kinase CK2 Inhibition | [4] |

| 27 | HeLa (cervical) | 4 | Not specified | [5] |

| Hep-2 (laryngeal) | 12 | Not specified | [5] | |

| A549 (lung) | 15 | Not specified | [5] | |

| 29 | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | Dual Bcl-2/Mcl-1 Inhibition | [5] |

| 43 | A549 (lung) | 0.74 | LSD1 Inhibition | [5] |

Experimental Protocols

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the indole compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][6]

Bcl-2 Inhibition ELISA:

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibitory activity of compounds against the anti-apoptotic protein Bcl-2.

-

Coating: A microplate is coated with Bcl-2 protein.

-

Binding: A biotinylated ligand that binds to Bcl-2 is added in the presence of varying concentrations of the test compounds.

-

Detection: Streptavidin-horseradish peroxidase (HRP) is added, followed by a substrate to produce a colorimetric signal. The reduction in signal in the presence of the compound indicates inhibition of the ligand-protein interaction. The IC50 value is determined from the resulting dose-response curve.[2]

Signaling Pathways

EGFR Signaling Pathway Inhibition:

Several indole-based compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1]

References

- 1. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]

- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Antimicrobial and Antifungal Properties of Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. This technical guide delves into the significant antimicrobial and antifungal properties of indole derivatives, offering a comprehensive overview of their activity, mechanisms of action, and the experimental methodologies used for their evaluation. The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and indole derivatives have emerged as a promising class of compounds in this critical area of research.[1][2]

Introduction to Indole Derivatives as Antimicrobial and Antifungal Agents

Indole and its derivatives are ubiquitous in nature and have been extensively studied for their diverse pharmacological activities.[1][3] Their structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of their biological properties.[4] A significant body of research has demonstrated the potent activity of synthetic and natural indole-containing molecules against a broad spectrum of pathogenic bacteria and fungi, including clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida albicans.[5][6][7]

The antimicrobial and antifungal efficacy of indole derivatives is attributed to various mechanisms, including the disruption of cell division, inhibition of essential biosynthetic pathways, and interference with virulence factors such as biofilm formation.[7][8][9] This guide will explore these mechanisms in detail, providing insights into the molecular targets of these promising compounds.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potency of indole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[3][5] The following tables summarize the MIC values of various indole derivatives against a selection of bacterial and fungal pathogens, providing a comparative overview of their efficacy.

Table 1: Antibacterial Activity of Indole Derivatives (MIC in µg/mL)

| Indole Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference |

| Indole-hydrazone 1 | - | 12.5 | - | >50 | [3] |

| Indole-hydrazone 6 | - | >25 | - | >50 | [3] |

| Indole-hydrazone 7 | 6.25 | >25 | - | 50 | [3] |

| Indole-hydrazone 8 | - | 6.25 | - | >50 | [3] |

| Indole-hydrazone 13 | - | >25 | - | 50 | [3] |

| Indole-hydrazone 15 | - | >25 | - | 50 | [3] |

| Indole-hydrazone 16 | - | >25 | - | >50 | [3] |

| Indole-thiadiazole 2c | - | <3.125 | 3.125 | >50 | [5] |

| Indole-triazole 3d | - | <3.125 | - | >50 | [5] |

| CZ74 (Indole-core) | 2 | 2 | 2 | >64 | [8] |

| Cis indol 3a | 1-2 | 1-2 | - | - | [6] |

| 5-chloro indole 3b | - | 1-2 | - | - | [6] |

| 5-chloro indole 4b | - | <4 | - | - | [6] |

| 5-cyano indole 5h | 2 | 4 | - | - | [6] |

Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)

| Indole Derivative | Candida albicans | Candida krusei | Candida parapsilosis | Candida tropicalis (Fluconazole-Resistant) | Reference |

| Indole-hydrazone 1 | 3.125 | - | - | - | [3] |

| Indole-hydrazone 7 | 3.125 | - | - | - | [3] |

| Indole-hydrazone 15 | 3.125 | - | - | - | [3] |

| Indole-thiadiazole 2b | 3.125 | <3.125 | - | - | [5] |

| Indole-thiadiazole 2c | 3.125 | <3.125 | - | - | [5] |

| Indole-thiadiazole 2d | 3.125 | <3.125 | - | - | [5] |

| Indole-triazole 3b | 3.125 | <3.125 | - | - | [5] |

| Indole-triazole 3c | 3.125 | <3.125 | - | - | [5] |

| Indole-triazole 3d | 3.125 | <3.125 | - | - | [5] |

| Indole-azole 4a | 0.03125 | <0.03125 | <0.03125 | <0.03125 | [10] |

| Indole-azole 4b | 4 | 64 | 4 | 128 | [10] |

Mechanisms of Antimicrobial and Antifungal Action

Indole derivatives exert their antimicrobial and antifungal effects through various mechanisms, often targeting essential cellular processes. Understanding these mechanisms is crucial for the rational design of more potent and selective agents.

Inhibition of Bacterial Cell Division

A key antibacterial mechanism of certain indole derivatives is the inhibition of the bacterial cell division protein FtsZ.[8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the division site, a critical step in bacterial cytokinesis.[8][11] Indole-based compounds can disrupt the polymerization of FtsZ filaments and inhibit its GTPase activity, leading to a blockage of cell division and ultimately bacterial cell death.[1][8]

Caption: Inhibition of Bacterial Cell Division by Indole Derivatives via FtsZ.

Inhibition of Fungal Ergosterol Biosynthesis

A primary mechanism of action for many antifungal indole derivatives is the inhibition of ergosterol biosynthesis.[9][12] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9] Indole-containing azole derivatives, for instance, can inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthetic pathway.[13][14] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting fungal growth.[14][15]

Caption: Inhibition of Ergosterol Biosynthesis by Antifungal Indole Derivatives.

Interference with Fungal Virulence Signaling

Certain indole derivatives have been shown to inhibit the biofilm formation and hyphal growth of Candida albicans by interfering with the Ras-cAMP-PKA signaling pathway.[7] This pathway is a crucial regulator of morphogenesis and virulence in C. albicans. By inhibiting this pathway, indole derivatives can prevent the transition from yeast to hyphal form, a key step in tissue invasion and biofilm formation, thereby reducing the pathogenicity of the fungus.[7]

References

- 1. Indole-core-based novel antibacterial agent targeting FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel indole and indoline derivatives against Candida albicans as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

Synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives

An In-Depth Technical Guide to the Synthesis of 1-Benzyl and 1-Benzoyl-3-Heterocyclic Indole Derivatives

Introduction

The indole nucleus is a cornerstone structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows for functionalization at various positions, leading to a diverse range of biological activities. Among these, derivatives substituted at the N-1 and C-3 positions are of significant interest. The introduction of a benzyl or benzoyl group at the N-1 position and a heterocyclic moiety at the C-3 position can profoundly influence the molecule's pharmacological profile.

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. It details the core synthetic pathways, provides specific experimental protocols, and tabulates key quantitative data from the literature. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and evaluation of novel indole-based compounds. The methodologies discussed herein focus on the construction of various heterocyclic systems, including imidazolidinones, quinoxalines, and pyrano[2,3-d]imidazoles, starting from N-substituted-3-bromoacetyl indoles.[2][3]

Core Synthetic Strategy

The primary strategy for synthesizing these target compounds involves a two-stage process. The first stage is the functionalization of the indole nitrogen with either a benzyl or benzoyl group. The second stage involves the introduction of a functionalized acetyl group at the C-3 position, which then serves as a versatile electrophilic handle for the construction of various heterocyclic rings.

The general workflow begins with commercially available or previously prepared 1-benzyl-3-acetyl indole or 1-benzoyl-3-acetyl indole. This starting material is then brominated at the α-carbon of the acetyl group to yield a key intermediate, 1-substituted-3-bromoacetyl indole. This bromoacetyl derivative is a potent electrophile that readily reacts with various nucleophiles to build the desired heterocyclic systems at the C-3 position.

Caption: General workflow for the synthesis of 1,3-disubstituted indole derivatives.

Detailed Synthetic Pathways

The synthesis of a variety of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives has been effectively demonstrated starting from 1-benzyl-3-acetyl indole (1a) and 1-benzoyl-3-acetyl indole (1b).[4] The pivotal step is the formation of the 3-bromoacetyl intermediates (2a, 2b), which are then used to construct diverse heterocyclic systems.[5]

Caption: Reaction scheme for synthesizing heterocyclic indole derivatives from acetyl indoles.

Data Presentation

The yields of the key intermediates and final heterocyclic products are summarized below. The data is compiled from the work of El-Sawy et al.[4][5]

Table 1: Synthesis of Key 3-Bromoacetyl Indole Intermediates

| Compound No. | R Group | Product Name | Starting Material | Yield (%) | M.p. (°C) |

| 2a | Benzyl | 1-Benzyl-3-bromoacetyl indole | 1-Benzyl-3-acetyl indole (1a) | 88 | 128-130 |

| 2b | Benzoyl | 1-Benzoyl-3-bromoacetyl indole | 1-Benzoyl-3-acetyl indole (1b) | 85 | 188-190 |

Table 2: Synthesis of 1-Benzyl/Benzoyl-3-Heterocyclic Indole Derivatives

| Compound No. | R Group | Heterocyclic System | Yield (%) | M.p. (°C) |

| 4a | Benzyl | 1-Carbomethyl-2-thioxoimidazolidin-4-one | 75 | 218-220 |

| 4b | Benzoyl | 1-Carbomethyl-2-thioxoimidazolidin-4-one | 72 | 233-235 |

| 5a | Benzyl | 1-Carbomethyl-imidazolidine-2,4-dione | 70 | 201-203 |

| 5b | Benzoyl | 1-Carbomethyl-imidazolidine-2,4-dione | 68 | 215-217 |

| 11a | Benzyl | Quinoxalin-2(1H)-one | 80 | > 300 |

| 11b | Benzoyl | Quinoxalin-2(1H)-one | 75 | > 300 |

| 12a | Benzyl | 2-Chloro-3-indolyl-quinoxaline | 85 | 168-170 |

| 12b | Benzoyl | 2-Chloro-3-indolyl-quinoxaline | 82 | 183-185 |

Table 3: Selected Biological Activity Data

Several of the synthesized compounds have shown promising antimicrobial and anticancer activities.[3][5]

| Compound No. | Activity Type | Details |

| 11a, 11b | Antimicrobial | Most active compounds against P. aeruginosa, B. cereus, and S. aureus.[5] |

| 12a, 12b | Antimicrobial | Most active against C. albicans compared to the reference drug nystatin.[5] |

| 12a | Anticancer | Displayed potent efficacy against ovarian cancer xenografts in nude mice with tumor growth suppression of 100.0 ± 0.3 %.[5] |

Experimental Protocols

The following protocols are generalized from the procedures reported by El-Sawy et al.[4][5]

Synthesis of 1-Benzyl-3-bromoacetyl indole (2a) and 1-Benzoyl-3-bromoacetyl indole (2b)

-

To a stirred and cold suspension of 1-benzyl-3-acetyl indole (1a) or 1-benzoyl-3-acetyl indole (1b) (0.1 mol) in 50 mL of absolute methanol, a solution of bromine (16 g, 5.3 mL, 0.1 mol) in 10 mL of absolute methanol is added dropwise.

-

After the addition is complete, the solvent is evaporated under reduced pressure.

-

The resulting residue is suspended in 100 mL of water and stirred for 1 hour.

-

The precipitated solid is collected by filtration and recrystallized from methanol to afford the pure product (2a or 2b).

Synthesis of 1-[(1-Benzyl/Benzoyl indol-3-yl)carbomethyl]-2-thioxoimidazolidine-4-one (4a, 4b)

-

A suspension of the appropriate amino acid derivative (3a or 3b, derived from 2a or 2b and glycine) (0.012 mol), acetic anhydride (6.3 g, 0.067 mol), anhydrous pyridine (15 mL), and ammonium thiocyanate (1.2 g, 0.015 mol) is heated at 110 °C for 1 hour.

-

The volatile components are removed in vacuo.

-

The residue is suspended in 100 mL of water and stirred for 1 hour.

-

The solid formed is collected by filtration and recrystallized from benzene-petroleum ether (60–80 °C) to yield the target compound.

Synthesis of 1-[(1-Benzyl/Benzoyl indol-3-yl)carbomethyl]imidazolidine-2,4-dione (5a, 5b)

-

A suspension of the corresponding thioxoimidazolidine (4a or 4b) (0.0055 mol), chloroacetic acid (10 g, 0.1 mol), and 3 mL of water is heated at 120 °C for 12 hours on a sand bath.

-

The reaction mixture is then diluted with 50 mL of water and placed in a refrigerator at 0 °C.

-

The solid that forms is collected by filtration and recrystallized from benzene-petroleum ether (60–80 °C).

Synthesis of 3-(1-Benzyl/Benzoyl indol-3-yl)quinoxalin-2(1H)one (11a, 11b)

-

A mixture of the appropriate 3-bromoacetyl indole (2a or 2b) (0.001 mol) and o-phenylenediamine (0.1 g, 0.001 mol) in 10 mL of absolute ethanol is refluxed for 3 hours.

-

The reaction mixture is allowed to cool.

-

The precipitated solid is collected by filtration, washed with ethanol, and recrystallized from aqueous dioxane to give the final product.

Conclusion

This guide outlines a robust and versatile synthetic route to a range of novel 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. The key strategy relies on the formation of 1-substituted-3-bromoacetyl indole intermediates, which serve as highly effective precursors for cyclocondensation reactions. The detailed protocols and summarized data provide a valuable resource for chemists aiming to synthesize and explore this class of compounds. The significant antimicrobial and anticancer activities reported for some of these derivatives underscore their potential as scaffolds for the development of new therapeutic agents.[2][3] Further exploration of this chemical space could lead to the discovery of new drug candidates with improved potency and pharmacological properties.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [ouci.dntb.gov.ua]

- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (1-Benzyl-1H-indol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of (1-Benzyl-1H-indol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the N-benzylation of 4-cyanoindole to yield 1-Benzyl-1H-indole-4-carbonitrile, followed by the reduction of the nitrile functionality to the desired primary amine. This protocol offers a practical and efficient methodology for obtaining the target compound in good yield and purity.

Introduction

Indole-containing compounds are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. The specific scaffold of this compound serves as a key intermediate for the synthesis of a variety of potential therapeutic agents. The protocol detailed herein describes a reliable synthetic route that can be readily implemented in a standard organic chemistry laboratory.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step sequence starting from 4-cyanoindole. The first step involves the protection of the indole nitrogen with a benzyl group, followed by the reduction of the nitrile to the primary amine.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-indole-4-carbonitrile

This procedure details the N-benzylation of 4-cyanoindole.

Materials:

-

4-Cyanoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 4-cyanoindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-Benzyl-1H-indole-4-carbonitrile.[1][2][3]

Step 2: Synthesis of this compound

This procedure details the reduction of the nitrile to the primary amine.

Materials:

-

1-Benzyl-1H-indole-4-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 1-Benzyl-1H-indole-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes representative yields and key characterization data for the intermediates and the final product, based on typical outcomes for similar reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |

| 1-Benzyl-1H-indole-4-carbonitrile | C₁₆H₁₂N₂ | 232.28 | 85-95 | ¹H NMR, ¹³C NMR, MS |

| This compound | C₁₆H₁₆N₂ | 236.31 | 70-85 | ¹H NMR, ¹³C NMR, MS, IR (N-H stretching) |

Logical Relationship of Synthesis

The synthesis follows a logical progression from a commercially available starting material to the target compound through two key transformations: N-alkylation and nitrile reduction.

Figure 2: Logical flow of the synthetic protocol.

Safety Precautions

-

Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.

-

Lithium aluminum hydride is also highly reactive with water and flammable. Quenching should be performed slowly and at low temperatures.

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols for the Characterization of (1-Benzyl-1H-indol-4-yl)methanamine

Introduction

(1-Benzyl-1H-indol-4-yl)methanamine is a substituted indole derivative. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2][3] The precise characterization of such molecules is critical for drug development and scientific research to ensure purity, confirm identity, and establish structure-activity relationships. These application notes provide detailed protocols for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the sample's solubility.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range for aromatic and aliphatic protons (typically 0-12 ppm).

-

The internal reference can be the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.[4]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for carbon atoms in the molecule (typically 0-160 ppm).

-

The internal reference can be the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Expected Data

The following table summarizes the expected chemical shifts for the key structural motifs of this compound based on data from similar indole derivatives.[5][6]

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Indole NH | Not present (N-benzylated) | - |

| Indole CH | 6.5 - 7.8 | 100 - 140 |

| Benzyl CH₂ | ~4.3 - 5.5 | ~48 - 52 |

| Benzyl Ar-H | 7.2 - 7.5 | 127 - 140 |

| Methanamine CH₂ | ~3.8 - 4.2 | ~40 - 45 |

| Methanamine NH₂ | 1.5 - 3.0 (broad) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 100 to 500.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The theoretical exact mass of this compound (C₁₆H₁₆N₂) is 248.1313.

Expected Data

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₆N₂ |

| Theoretical [M+H]⁺ | 249.1386 |

| Observed [M+H]⁺ | Within 5 ppm of theoretical |

A tandem mass spectrometry (MS/MS) experiment can be performed to analyze the fragmentation pattern, which would likely show characteristic losses of the benzyl group (91 Da) or the aminomethyl group.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and can also be used for quantification.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used for indole derivatives.[8] A typical gradient might start from 10% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity of the sample is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

Expected Data

| Parameter | Expected Result |

| Retention Time | Dependent on exact conditions, but a single major peak is expected. |

| Purity | >95% for a purified sample. |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is a fundamental method for confirming the empirical formula.

Experimental Protocol: CHN Analysis

-

Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required.

-

Instrumentation: A CHN elemental analyzer.

-

Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

-

Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

Expected Data

| Element | Theoretical % | Found % |

| Carbon (C) | 81.41% | 81.41 ± 0.4% |

| Hydrogen (H) | 6.50% | 6.50 ± 0.4% |

| Nitrogen (N) | 11.28% | 11.28 ± 0.4% |

Visualizations

Caption: Experimental workflow for the synthesis and characterization of a novel compound.

Caption: Relationship between analytical techniques for compound characterization.

References

- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 8. HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (1-Benzyl-1H-indol-4-yl)methanamine in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (1-Benzyl-1H-indol-4-yl)methanamine in receptor binding assays. This document is intended to guide researchers in pharmacology, medicinal chemistry, and drug discovery in characterizing the interaction of this compound with various receptor targets.

Introduction

This compound belongs to the indole class of compounds, a privileged scaffold in medicinal chemistry known to interact with a wide range of biological targets.[1][2][3][4] Indole-based molecules have shown affinity for various receptors, including serotonin, dopamine, sigma, and nicotinic acetylcholine receptors.[1][2][5][6] Receptor binding assays are a fundamental tool to determine the affinity and selectivity of a compound for a specific receptor, providing crucial information for drug development.[7][8]

This document outlines the protocols for conducting competitive radioligand binding assays, a gold standard method for quantifying the interaction between a test compound and a receptor.[7] The provided protocols are adaptable for various receptor types expressed in cell membranes.

Potential Receptor Targets

Based on the structure of this compound and literature on similar indole-containing ligands, potential receptor targets for investigation include:

-

Sigma Receptors (σ1 and σ2): Many indole-based compounds have demonstrated high affinity for sigma receptors.[1][2]

-

Nicotinic Acetylcholine Receptors (nAChRs): Certain N-benzyl indole derivatives have been identified as antagonists for nAChR subtypes.[6]

-

Dopamine Receptors (e.g., D4): Indolin-2-one derivatives, which share structural similarities, have shown high affinity for the D4 receptor.[5]

-

Serotonin (5-HT) Receptors: The indole scaffold is a core component of serotonin and many of its receptor ligands.

Experimental Protocols

Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes expressing the receptor of interest.

Materials:

-

Cells or tissue expressing the target receptor

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4

-

Protease Inhibitor Cocktail

-

Sucrose Solution (10% in Lysis Buffer)

-

Homogenizer (e.g., Dounce or Polytron)

-

High-speed refrigerated centrifuge

-

BCA Protein Assay Kit

Procedure:

-

Harvest cells or dissect tissue and wash with ice-cold PBS.

-

Homogenize the cells or tissue in 20 volumes of cold Lysis Buffer containing a protease inhibitor cocktail.[9]

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[9]

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]

-

Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.

-

Repeat the centrifugation step (step 4).

-

Resuspend the final membrane pellet in Lysis Buffer containing 10% sucrose as a cryoprotectant.[9]

-

Determine the protein concentration of the membrane preparation using a BCA assay.[9]

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the procedure for a competitive binding assay to determine the inhibitory constant (Ki) of this compound.

Materials:

-

Membrane preparation (from Protocol 1)

-

Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[9]

-

Radioligand specific for the target receptor (e.g., [³H]-ligand)

-

This compound (test compound)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well microplates

-

Filter mats (GF/C, presoaked in 0.3% PEI)[9]

-

Vacuum filtration apparatus (cell harvester)[9]

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final Assay Binding Buffer.[9]

-

Prepare serial dilutions of this compound in Assay Binding Buffer. A typical range would be ten concentrations over a five-log unit range.[7]

-

In a 96-well plate, set up the following in a final volume of 250 µL per well:[9]

-

Total Binding: 150 µL of membrane preparation, 50 µL of Assay Binding Buffer, and 50 µL of radioligand.

-

Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.

-

Test Compound: 150 µL of membrane preparation, 50 µL of the this compound dilution, and 50 µL of radioligand.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked filter mats using a cell harvester.[9]

-

Wash the filters four times with ice-cold wash buffer.[9]

-

Dry the filters for 30 minutes at 50°C.[9]

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[9]

Data Presentation

The quantitative data from the receptor binding assays should be summarized for clear comparison.

Table 1: Hypothetical Binding Affinities of this compound at Various Receptors

| Receptor Target | Radioligand | IC₅₀ (nM) of Test Compound | Kᵢ (nM) of Test Compound |

| Sigma-1 | --INVALID-LINK---Pentazocine | Experimental Value | Calculated Value |

| Sigma-2 | [³H]DTG | Experimental Value | Calculated Value |

| nAChR α7 | [³H]Methyllycaconitine | Experimental Value | Calculated Value |

| nAChR α4β2 | [³H]Cytisine | Experimental Value | Calculated Value |

| Dopamine D4 | [³H]Spiperone | Experimental Value | Calculated Value |

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of the test compound that displaces 50% of the radioligand. Kᵢ (Inhibitory Constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.[9]

Visualizations

Experimental Workflow

Caption: Workflow for Receptor Binding Assay.

Competitive Binding Principle

Caption: Principle of Competitive Ligand Binding.

References

- 1. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Receptor Binding Assay of Indolin-2-one Derivatives As Dopamine D4 Receptor Ligands | Li Gu-Cai [scispace.com]

- 6. Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for (1-Benzyl-1H-indol-3-yl)methanaminium Derivatives in Neuroscience Research